N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea
Overview
Description
The compound is a urea derivative, with phenyl groups attached to the nitrogen atoms. One of these phenyl groups is further substituted with a long perfluorinated alkyl chain .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate (derived from the corresponding amine and phosgene or a phosgene equivalent) with the appropriate amine .Molecular Structure Analysis
The molecular structure would be expected to show typical urea functionality (C=O, N-H) and aromaticity in the phenyl rings. The perfluorinated alkyl chain would likely confer significant hydrophobicity .Chemical Reactions Analysis
As a urea derivative, this compound might participate in reactions typical of ureas, such as hydrolysis. The perfluorinated alkyl chain could also undergo reactions typical of perfluorinated compounds .Physical and Chemical Properties Analysis
The compound’s properties would be expected to reflect its structural features: the polarity of the urea group, the aromaticity of the phenyl rings, and the hydrophobicity of the perfluorinated alkyl chain .Scientific Research Applications
Chemical Rearrangements and Transformations
In the field of organic chemistry, research has been conducted on the rearrangement reactions involving N-phenyl-N'-phenoxyurea. A study by Endo, Terashima, and Shudo (1984) found that in the presence of trifluoroacetic acid, this compound undergoes an intramolecular rearrangement to form different biphenyl derivatives. This reaction is significant as it introduces a new type of aromatic rearrangement involving three heteroatoms (Endo, Terashima, & Shudo, 1984).
Biological and Pharmacological Studies
N,N'-Diarylureas, a class of compounds related to N-phenyl-N'-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea, have been identified as potential anticancer agents. A study by Denoyelle et al. (2012) highlighted their role in inhibiting translation initiation, which is a crucial mechanism for cancer cell proliferation. These compounds were found to activate the eIF2α kinase heme-regulated inhibitor, thus reducing cancer cell growth (Denoyelle et al., 2012).
Synthesis and Modification for Enhanced Biological Activity
Purwanto et al. (2020) focused on modifying the structure of phenylurea derivatives to increase their membrane penetration for stronger pharmacological activity. The synthesized N-(phenylcarbamoyl)benzamide compounds showed higher cytotoxic effects against HeLa cell lines, indicating their potential as anticancer drug candidates (Purwanto, Siswandono, Hardjono, & Triwidiandany, 2020).
Agricultural Applications
Ricci and Bertoletti (2009) discussed the application of urea derivatives in agriculture. They specifically mentioned the use of certain urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, as cytokinins in in vitro plant morphogenesis studies. These compounds are known to positively regulate cell division and differentiation in plants (Ricci & Bertoletti, 2009).
Chemical Properties and Stability
Research by Mohamed and El-Ghany (2017) investigated the use of phthalimido phenyl urea derivatives as thermal stabilizers in poly(vinyl chloride). These derivatives were evaluated for their antimicrobial activity and stabilizing efficiency, highlighting the potential application of urea derivatives in materials science (Mohamed & El-Ghany, 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea is the human soluble epoxide hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and it plays a crucial role in biological processes such as inflammation and blood pressure regulation .
Mode of Action
N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea acts as an inhibitor of sEH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of epoxides to their corresponding diols . This inhibition can lead to an accumulation of epoxides, which have anti-inflammatory and anti-hypertensive effects .
Biochemical Pathways
The inhibition of sEH affects the metabolism of epoxyeicosatrienoic acids (EETs) , a group of signaling molecules derived from arachidonic acid . Normally, sEH converts EETs into less active diols, but when sEH is inhibited by N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea, the levels of EETs increase . EETs are involved in various physiological processes, including vasodilation, angiogenesis, and protection of cells from injury .
Pharmacokinetics
The compound’sADME (Absorption, Distribution, Metabolism, and Excretion) properties would likely be influenced by its chemical structure, particularly its lipophilic 4-(trifluoromethoxy)phenyl fragment
Biochemical Analysis
Biochemical Properties
N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from ATP to specific substrates. The interaction between N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea and these kinases involves binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can modulate various signaling pathways, making it a valuable tool in biochemical research .
Cellular Effects
The effects of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea can alter the phosphorylation status of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of specific kinases, inhibiting their activity. This binding prevents the transfer of phosphate groups to target proteins, thereby modulating signaling pathways. Furthermore, N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea can influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea can change over time. This compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that prolonged exposure to N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea can lead to sustained inhibition of kinase activity, resulting in long-term changes in cellular function. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific kinases without causing significant toxicity. At higher doses, N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea may exhibit toxic effects, including cellular damage and apoptosis. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes without adverse effects .
Metabolic Pathways
N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can modulate metabolic flux by inhibiting key enzymes involved in energy production and utilization. Additionally, N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea can affect the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its hydrophobic nature allows it to accumulate in lipid-rich regions, influencing its localization and activity within cells .
Subcellular Localization
N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea exhibits specific subcellular localization, which can affect its activity and function. This compound is often found in the cytoplasm and can be directed to specific organelles through targeting signals or post-translational modifications. The subcellular localization of N-Phenyl-N’-[2-(tridecafluorohexyl)phenyl]urea is crucial for its interaction with target biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-phenyl-3-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F13N2O/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)11-8-4-5-9-12(11)34-13(35)33-10-6-2-1-3-7-10/h1-9H,(H2,33,34,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRFFHCMLAVCDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F13N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896209 | |
Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288161-40-0 | |
Record name | N-Phenyl-N'-[2-(tridecafluorohexyl)phenyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60896209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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